N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(5-methylisoxazol-3-yl)oxalamide
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Overview
Description
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a hydroxy group, a dimethylpentyl chain, and an isoxazolyl group, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 3-hydroxy-4,4-dimethylpentylamine: This intermediate can be synthesized through the reduction of the corresponding ketone using a reducing agent such as sodium borohydride.
Synthesis of 5-methylisoxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the oxalamide linkage: The final step involves the reaction of 3-hydroxy-4,4-dimethylpentylamine with 5-methylisoxazole in the presence of oxalyl chloride to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The isoxazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(5-methylisoxazol-3-yl)oxalamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with specific molecular targets and pathways. The hydroxy group and isoxazolyl moiety play crucial roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(5-methylisoxazol-3-yl)acetamide
- N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(5-methylisoxazol-3-yl)urea
Uniqueness
N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(5-methylisoxazol-3-yl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c1-8-7-10(16-20-8)15-12(19)11(18)14-6-5-9(17)13(2,3)4/h7,9,17H,5-6H2,1-4H3,(H,14,18)(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYKDLQMJYOGTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCC(C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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